Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a synthetic organic compound that belongs to the imidazo[1,5-a]pyridine family. This compound features a bicyclic structure characterized by a chlorine atom at the 7th position, a fluorine atom at the 8th position, and a methyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring system. Its molecular formula is with a molecular weight of approximately and a CAS number of .
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is classified as a heterocyclic compound, specifically within the imidazo[1,5-a]pyridine class. This classification is significant due to its potential biological activities, particularly in medicinal chemistry where it may serve as an active pharmaceutical ingredient .
The synthesis of methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves several key steps:
For industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability. Precise control over reaction parameters ensures consistent quality and yield during production .
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a unique molecular structure characterized by:
COC(=O)C1=NC=C2N1C=CC(=C2F)Cl
.The structural characteristics allow for interactions with specific biological targets, which is essential for its biological activity.
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate participates in various chemical reactions that are critical for its biological activity:
The detailed pathways of these reactions require further exploration through experimental studies to elucidate their mechanisms fully.
The mechanism of action for methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems:
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical properties include:
Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has several significant applications in scientific research:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: